molecular formula C3H7I B154848 2-Iodopropane-d7 CAS No. 101927-33-7

2-Iodopropane-d7

Cat. No. B154848
CAS RN: 101927-33-7
M. Wt: 177.03 g/mol
InChI Key: FMKOJHQHASLBPH-YYWVXINBSA-N
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Description

2-Iodopropane-d7 is a variant of 2-iodopropane where all the hydrogen atoms are substituted by deuterium . It’s used in the preparation of deuterium-labeled prenyldiphosphate and prenylcysteine derivatives .


Synthesis Analysis

The synthesis of 2-Iodopropane-d7 has been reported from 2-propanol-d8 .


Molecular Structure Analysis

The molecular formula of 2-Iodopropane-d7 is C3D7I . The 2-Iodopropane-d7 molecule contains a total of 10 bonds. There are 3 non-H bonds .


Physical And Chemical Properties Analysis

2-Iodopropane-d7 is a liquid with a density of 1.774 g/mL at 25 °C . It has a refractive index of n20/D 1.4925 (lit.) and a boiling point of 88-90 °C .

Scientific Research Applications

NMR Solvent

2-Iodopropane-d7 is often used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained.

Synthesis of Deuterium Labeled Compounds

2-Iodopropane-d7 can be used in the synthesis of deuterium-labeled compounds . For example, it can be used in the preparation of deuterium-labeled prenyldiphosphate and prenylcysteine derivatives . Deuterium labeling is a technique used in chemistry where the hydrogen of a molecule is replaced with deuterium, its heavier isotope. This can be useful in various fields such as drug discovery and development, metabolic research, and environmental studies.

Preparation of 1-(Isopentylsulfonyl)benzene-d7

Another application of 2-Iodopropane-d7 is in the preparation of 1-(isopentylsulfonyl)benzene-d7 . This compound can be used in various chemical reactions and studies.

Safety and Hazards

2-Iodopropane-d7 is classified as a flammable liquid and vapor, and it’s harmful if swallowed . It’s recommended to use personal protective equipment, avoid breathing vapors, mist, or gas, and ensure adequate ventilation .

Future Directions

2-Iodopropane-d7 serves as a reference material in gas chromatography/mass spectrometry (GC/MS) and a reagent in organic synthesis . Its future directions could involve further exploration in these areas.

Mechanism of Action

Target of Action

2-Iodopropane-d7, also known as Isopropyl-d7 iodide, is a deuterated version of 2-iodopropane It’s known that deuterated compounds are often used in scientific research as tracers, allowing researchers to study reaction mechanisms and identify specific bond formations or cleavages .

Mode of Action

The mode of action of 2-Iodopropane-d7 involves its interaction with its targets, leading to changes at the molecular level. The presence of deuterium allows for the tracking of these interactions, providing valuable insights into the compound’s mechanism of action .

Biochemical Pathways

2-Iodopropane-d7 is involved in the synthesis of various deuterium-labeled compounds. For instance, it may be used in the preparation of deuterium-labeled prenyldiphosphate and prenylcysteine derivatives

Pharmacokinetics

As a deuterated compound, it’s likely to share similar pharmacokinetic properties with its non-deuterated counterpart, 2-iodopropane .

Result of Action

The molecular and cellular effects of 2-Iodopropane-d7’s action are primarily observed through its role as a tracer in scientific research. By substituting hydrogen atoms with deuterium, researchers can track the compound’s interactions and transformations, providing valuable insights into various biochemical processes .

Action Environment

The action, efficacy, and stability of 2-Iodopropane-d7 can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C . Additionally, it’s important to note that the compound contains copper as a stabilizer , which may also influence its action and stability.

properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOJHQHASLBPH-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575630
Record name 2-Iodo(~2~H_7_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopropane-d7

CAS RN

101927-33-7
Record name 2-Iodo(~2~H_7_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101927-33-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodopropane-d7
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2-Iodopropane-d7
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2-Iodopropane-d7
Reactant of Route 4
2-Iodopropane-d7
Reactant of Route 5
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Reactant of Route 6
2-Iodopropane-d7

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